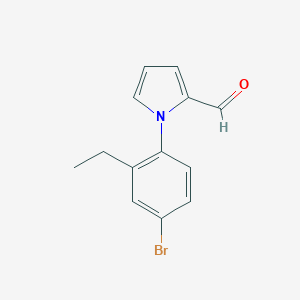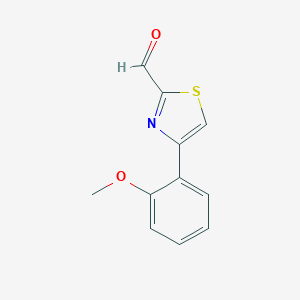![molecular formula C11H18N2 B112621 N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine CAS No. 42817-60-7](/img/structure/B112621.png)
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Vue d'ensemble
Description
“N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine” can be represented by the SMILES stringCN(C)CCCc1ccc(N)cc1 . This indicates that the molecule consists of a dimethylamine group attached to a propyl chain, which is further connected to an aminophenyl group.
Applications De Recherche Scientifique
Electrophilic and Nucleophilic Reactivity
- Electrophilic Probe Usage : N,N-Dimethyl-4-aminophenyl cation, a variant of the compound , has been utilized as an electrophilic probe to determine the relative reactivity of nucleophiles. This has implications for understanding chemical interactions in various fields, such as organic synthesis and materials science (Dichiarante, Fagnoni, & Albini, 2008).
Chemical Synthesis and Functionalization
- Ortho Functionalization : In a study on the highly regioselective olefination of substituted N,N-dimethylbenzylamines, it was found that tuning the acidity of reaction conditions based on the features of these compounds can lead to significant transformations. This has applications in the synthesis of complex organic molecules (Cai, Fu, Li, Wan, & Shi, 2007).
Molecular Structure Analysis
- Crystal Structure Determination : The crystal structure of a similar compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into molecular configurations and interactions. Such studies are crucial in materials science and drug design (Malinovskii et al., 2000).
Biomedical Applications
- Antimicrobial and Cytotoxic Properties : Water-soluble polycarbodiimides with functional groups such as dimethylamine have been synthesized and studied for their biological properties. These compounds have shown potential as antimicrobial agents and cancer therapeutics due to their significant antifungal and cytotoxic properties (De Silva et al., 2021).
Material Science
- Electroluminescent Polymers : Research on novel electroluminescent conjugated polyelectrolytes based on polyfluorene, incorporating N,N-dimethylamino groups, has contributed to advancements in the field of optoelectronic materials. These studies are vital for developing new electronic and photonic devices (Huang, Wu, Wang, Yang, & Cao, 2004).
Molecular Dynamics and Interactions
- Protein-Protein Interaction Studies : An unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide has been developed for studying protein-protein interactions. This is a powerful tool in biochemistry and molecular biology for understanding dynamic biological processes (Loving & Imperiali, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
4-[3-(dimethylamino)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCVQDVCZWFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375489 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
CAS RN |
42817-60-7 | |
| Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(dimethylamino)propyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

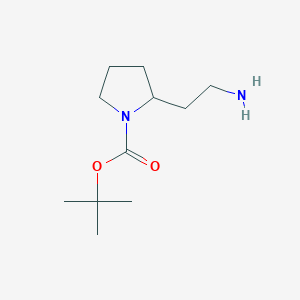
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)
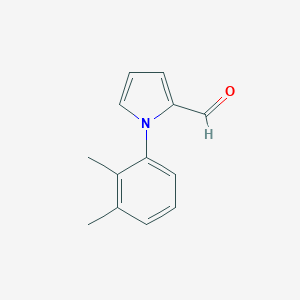
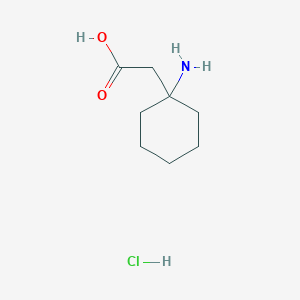
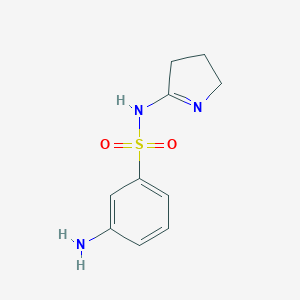
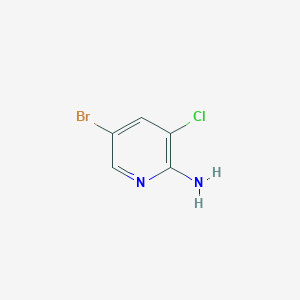
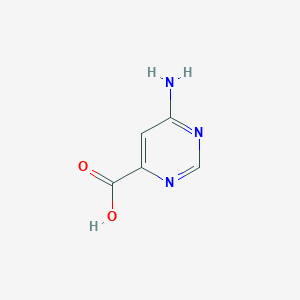
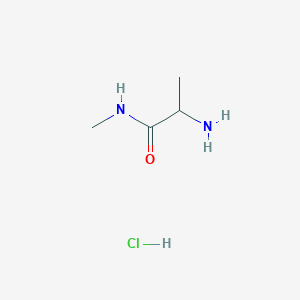
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
